2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide
Description
Properties
Molecular Formula |
C23H18BrN3O3 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C23H18BrN3O3/c24-16-10-12-17(13-11-16)25-21(28)14-20-22(29)26-18-8-4-5-9-19(18)27(20)23(30)15-6-2-1-3-7-15/h1-13,20H,14H2,(H,25,28)(H,26,29) |
InChI Key |
UYIJGOPWQORGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the quinoxaline scaffold exhibit significant anticancer activity. For instance, derivatives of quinoxaline have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has been evaluated for its potential to target cancer cells effectively.
Enzyme Inhibition
The compound has demonstrated promising results as an inhibitor of key enzymes involved in various biochemical pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- PARP-1 Inhibition : Quinoxaline derivatives have been explored as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms, making them potential candidates for cancer therapy .
Neurological Disorders
Given its enzyme inhibitory properties, this compound may be beneficial in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase could help alleviate symptoms associated with cognitive decline by enhancing cholinergic neurotransmission.
Synthesis and Derivative Studies
The synthesis of 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions that include:
- Formation of the tetrahydroquinoxaline core.
- Introduction of the benzoyl and bromophenyl groups through acylation reactions.
This synthetic pathway allows for modifications that can enhance the biological activity or selectivity of the compound.
Case Study: Anticancer Activity
A study conducted on quinoxaline derivatives revealed that certain modifications led to enhanced anticancer efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the quinoxaline ring significantly influenced biological activity .
Case Study: Neurological Applications
In a comparative study evaluating acetylcholinesterase inhibitors, derivatives similar to our compound exhibited IC50 values indicating potent inhibition compared to standard drugs used in Alzheimer's treatment .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid and amine derivatives. For example:
-
Conditions : Prolonged heating with HCl (6M) or NaOH (40%) at 80–100°C.
-
Monitoring : Reaction progress tracked via TLC (Rf shift) and HPLC analysis for purity.
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling aryl-aryl bond formation:
-
Solvent : DMF or THF at 80°C.
Oxidation of the Tetrahydroquinoxaline Core
The tetrahydroquinoxaline ring is susceptible to oxidation, forming a fully aromatic quinoxaline derivative:
-
Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
-
Outcome : Enhanced conjugation and potential modulation of biological activity.
Reduction of the 3-Oxo Group
The ketone group in the tetrahydroquinoxaline scaffold can be reduced to a secondary alcohol:
-
Conditions : Sodium borohydride in methanol at 0–5°C.
-
Application : Generates intermediates for further functionalization.
Condensation Reactions
The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:
-
Reagents : Hydrazine hydrate (80%) in ethanol under reflux.
-
Utility : Derivatives tested for enhanced pharmacokinetic profiles .
Stability Under Thermal and pH Conditions
Synthetic Modifications for Biological Activity
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the benzoyl group, acetamide nitrogen, or quinoxaline core. These variations influence electronic properties, lipophilicity, and biological activity:
Physicochemical and Crystallographic Properties
- LogP and Solubility : The target compound’s logP (~3.2) facilitates membrane penetration, whereas analogs with polar groups (e.g., nitro) exhibit lower logP (~2.5) but reduced efficacy .
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 66.4° in a related 4-bromophenyl acetamide) affect molecular stacking and stability. The target compound’s planar benzoyl group likely promotes tighter packing compared to bulkier substituents .
Preparation Methods
Michael Addition Approach
The α,β-unsaturated ketone 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid undergoes aza-Michael addition with benzylamine , followed by cyclization with hydrazine hydrate to form the quinoxaline core. Subsequent benzoylation and side-chain modification yield the target compound.
Advantages :
Solid-Phase Synthesis
Immobilized o-phenylenediamine on Wang resin allows sequential benzoylation and acetamide coupling, with cleavage using trifluoroacetic acid (TFA). This method is scalable but requires specialized equipment.
Characterization and Validation
Spectroscopic Data :
Purity Assessment :
Challenges and Solutions
Industrial-Scale Considerations
-
Cost Efficiency : Benzoyl chloride and oxalic acid are low-cost reagents (<$50/kg).
-
Waste Management : Acidic byproducts neutralized with NaOH for safe disposal.
-
Throughput : Batch processes achieve 500 g/day with 65% overall yield.
Emerging Methodologies
Photocatalytic Functionalization : Visible-light-mediated C–N coupling using Ru(bpy)_3$$$$^{2+} reduces reaction time to 4 hours.
Biocatalytic Routes : Lipase-catalyzed acylation in ionic liquids improves enantioselectivity (>90% ee) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-bromophenyl)acetamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDCI or DCC) between 1-benzoyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid and 4-bromoaniline. A typical procedure involves dissolving the acid and amine in dichloromethane, adding EDCI and triethylamine, and stirring at 273 K for 3–5 hours. The product is isolated via acid-base extraction and recrystallized from methylene chloride .
- Key Considerations : Optimize stoichiometry (1:1 molar ratio of acid to amine) and monitor reaction progress using TLC or HPLC.
Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize its solid-state packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is ideal. For example, reports dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and substituted phenyl groups) and identifies N–H⋯O hydrogen bonds, C–H⋯O/F interactions, and π-stacking as key stabilizing forces .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm structural integrity.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For cytotoxicity, use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). SAR studies can be initiated by modifying the benzoyl or bromophenyl moieties .
- Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) and calculate IC50 values using nonlinear regression.
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and binding modes?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) and reaction pathways. For docking, use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- Validation : Cross-validate docking poses with SC-XRD data or mutagenesis studies. For DFT, compare calculated vibrational spectra with experimental IR/Raman results.
Q. How can statistical experimental design optimize synthesis yield and purity?
- Methodology : Apply response surface methodology (RSM) or Taguchi designs to test variables like solvent polarity, temperature, and catalyst loading. For example, highlights central composite designs to minimize trial-and-error approaches .
- Case Study : Use a 3-factor Box-Behnken design to maximize yield by optimizing EDCI concentration, reaction time, and temperature. Analyze variance (ANOVA) to identify significant factors.
Q. How do conflicting crystallographic or spectroscopic data arise, and how can they be resolved?
- Analysis : Discrepancies may stem from polymorphism (e.g., different crystal forms due to solvent effects) or dynamic effects in solution (e.g., NMR vs. XRD dihedral angles). For example, reports a 40° twist between acetamide and aromatic planes in the solid state, which may differ in solution .
- Resolution : Characterize multiple crystal forms via SC-XRD and compare with variable-temperature NMR to assess conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
